Ethyl 4-amino-2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-AMINO-2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of ETHYL 4-AMINO-2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors to form the pyrimidine core.
Introduction of the amino group: The amino group is introduced through nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This step involves the use of coupling reactions such as Suzuki-Miyaura coupling to attach the fluorophenyl group to the pyrimidine ring.
Introduction of the carbamoyl and sulfanyl groups: These groups are introduced through further substitution reactions and functional group transformations.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
ETHYL 4-AMINO-2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-AMINO-2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors involved in cell signaling . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
ETHYL 4-AMINO-2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
- 4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-[(METHANESULFONYL)METHYLAMINO]PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of ETHYL 4-AMINO-2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique properties and activities.
Properties
Molecular Formula |
C15H15FN4O3S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-amino-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15FN4O3S/c1-2-23-14(22)11-7-18-15(20-13(11)17)24-8-12(21)19-10-5-3-9(16)4-6-10/h3-7H,2,8H2,1H3,(H,19,21)(H2,17,18,20) |
InChI Key |
RXBOWVOYNZSYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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